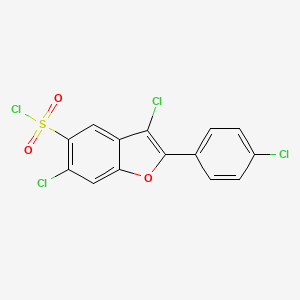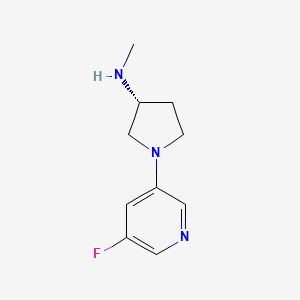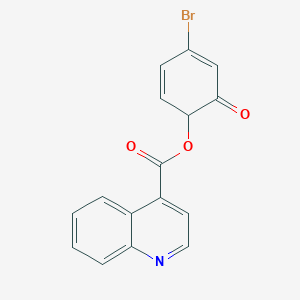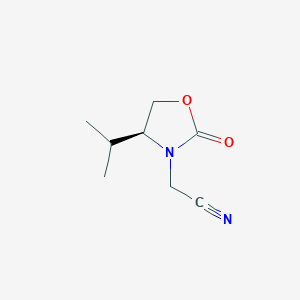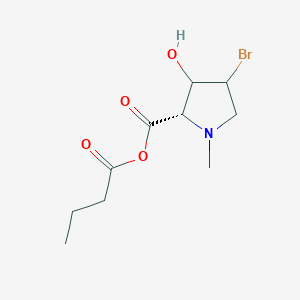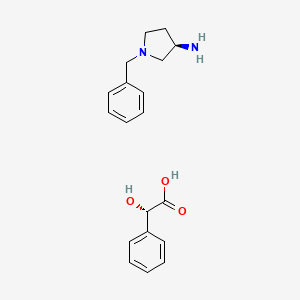
(R)-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate is a chiral compound that consists of a pyrrolidine ring substituted with a benzyl group and an amine group, along with a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent such as sodium cyanoborohydride.
Introduction of the Phenylacetate Moiety: The phenylacetate moiety can be introduced through an esterification reaction involving phenylacetic acid and an alcohol derivative of the pyrrolidine compound.
Industrial Production Methods
Industrial production of ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the carbonyl group of the phenylacetate moiety to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amine group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable bases or catalysts.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter levels or inhibition of specific metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate.
Phenylacetate Derivatives: Compounds with phenylacetate moieties, such as phenylacetic acid esters, are also similar.
Uniqueness
Chirality: The presence of chiral centers in ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate makes it unique compared to other non-chiral compounds.
Structural Complexity: The combination of a pyrrolidine ring, benzyl group, amine group, and phenylacetate moiety provides a unique structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(3R)-1-benzylpyrrolidin-3-amine;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H16N2.C8H8O3/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;9-7(8(10)11)6-4-2-1-3-5-6/h1-5,11H,6-9,12H2;1-5,7,9H,(H,10,11)/t11-;7-/m10/s1 |
InChI Key |
YRFBYMGNTRNRHC-HGOAGKEZSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


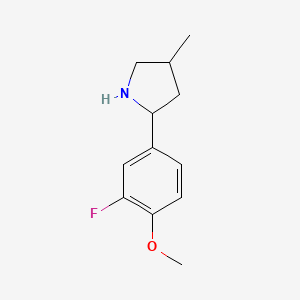
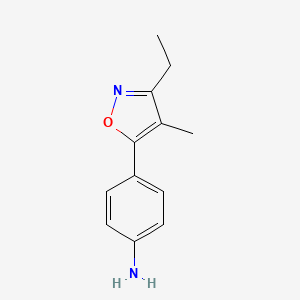
![2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12882263.png)
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
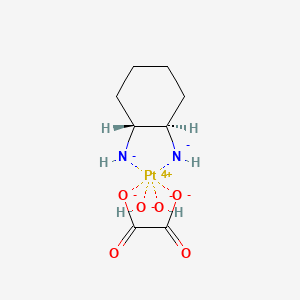
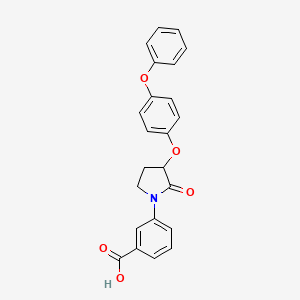
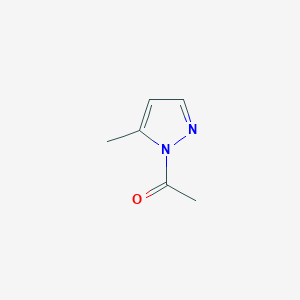
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)

